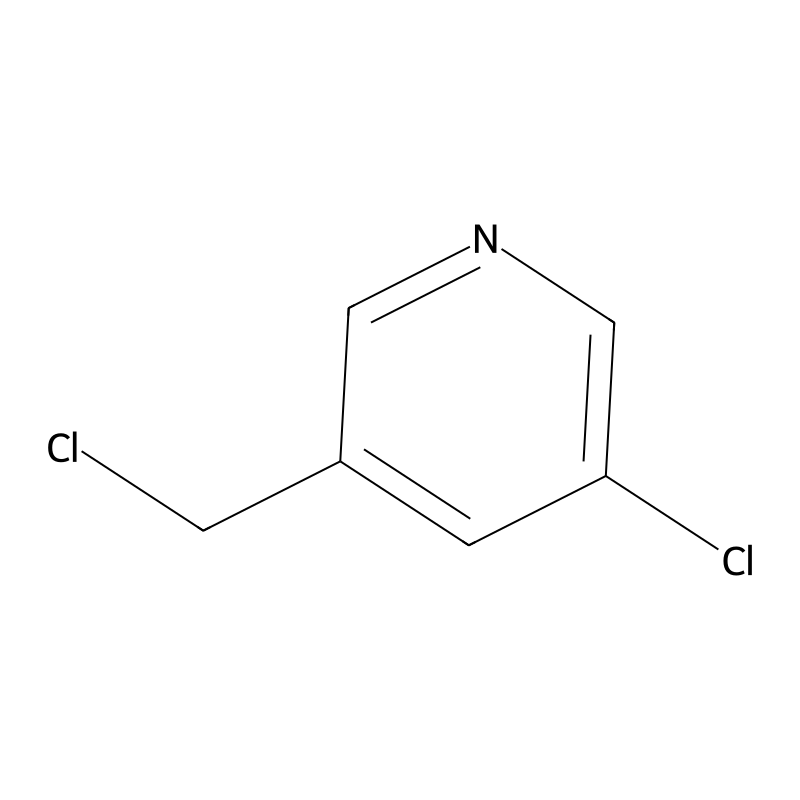

3-Chloro-5-(chloromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functional Molecules:

3-Chloro-5-(chloromethyl)pyridine serves as a valuable building block in organic synthesis due to the presence of both a reactive chloro and chloromethyl group. The chloromethyl group can undergo various nucleophilic substitution reactions, allowing the attachment of diverse functional groups []. This versatility enables the creation of complex molecules with tailored properties for diverse applications in medicinal chemistry, materials science, and catalysis [].

3-Chloro-5-(chloromethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring with chlorine and chloromethyl substituents. Its molecular formula is , and it is recognized for its unique structural features, which contribute to its reactivity and potential applications in various chemical syntheses and biological studies. The compound is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its functional groups that allow for further chemical modifications.

- Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various substituted pyridines.

- Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to remove halogen atoms, allowing for the synthesis of derivatives with different functional groups.

- Coupling Reactions: It can be employed in coupling reactions, such as Suzuki-Miyaura coupling, to create carbon-carbon bonds, which are essential in constructing complex organic molecules.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitutions, hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions.

The synthesis of 3-chloro-5-(chloromethyl)pyridine typically involves halogenation processes applied to pyridine derivatives. Common methods include:

- Halogenation: Chlorination and bromination of 4-methylpyridine can yield this compound through controlled addition of chlorine and bromine under specific conditions.

- Continuous Flow Reactors: For industrial production, continuous flow reactors are often employed to ensure efficient halogenation while maintaining high yields and purity.

These methods allow for the selective introduction of halogen atoms into the pyridine ring, facilitating the creation of this compound.

3-Chloro-5-(chloromethyl)pyridine finds applications primarily in:

- Pharmaceutical Synthesis: It serves as an intermediate in the production of various pharmaceuticals due to its reactivity.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides.

- Material Science: It may be used in synthesizing polymers or other materials that require specific functional groups.

Research on the interaction of 3-chloro-5-(chloromethyl)pyridine with biological systems is limited but suggests potential interactions with enzymes or receptors due to its electrophilic nature. Further studies are necessary to understand its pharmacokinetics and potential toxicological effects fully.

Several compounds share structural similarities with 3-chloro-5-(chloromethyl)pyridine. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-(chloromethyl)pyridine | Chlorine and chloromethyl substitutions at different positions | Different substitution pattern may alter reactivity |

| 3-Bromo-4-methylpyridine | Bromine instead of chlorine at position 3 | Lacks chloromethyl group; different reactivity |

| 3-Bromo-5-chloropyridine-4-carboxaldehyde | Contains a formyl group instead of a chloromethyl group | Introduces new functional group affecting properties |

The uniqueness of 3-chloro-5-(chloromethyl)pyridine lies in its combination of both chlorine and bromine atoms along with a chloromethyl group on the pyridine ring, which imparts distinct reactivity and utility in synthetic applications compared to its analogs.

Precursor Compounds and Starting Materials

3-Methylpyridine Derivatives

3-Methylpyridine represents the most significant precursor compound for the synthesis of 3-chloro-5-(chloromethyl)pyridine through direct chlorination methodologies. The strategic positioning of the methyl substituent at the 3-position enables regioselective chlorination reactions that can simultaneously functionalize both the aromatic ring and the aliphatic side chain [1] [2] [3].

Vapor phase chlorination of 3-methylpyridine at elevated temperatures provides access to partially chlorinated derivatives containing a single chlorine atom as a substituent in the pyridine ring and multiple chlorine atoms in the methyl group [1] [4]. The optimal temperature range for achieving selective chlorination has been established between 300°C to 400°C, with the proportion of chlorine employed being at least 5 moles per mole of 3-methylpyridine [2]. Under these conditions, products such as 2-chloro-5-(dichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine can be obtained with high selectivity [4] [2].

The chlorination mechanism involves radical-mediated processes where the methyl group undergoes sequential halogenation while the pyridine ring experiences electrophilic substitution primarily at the 2-position [5] [6]. Temperature control proves critical for achieving the desired substitution pattern, as lower temperatures tend to favor ring chlorination while higher temperatures promote extensive side-chain halogenation [1] [2].

Industrial applications utilizing 3-methylpyridine derivatives demonstrate significant commercial relevance, particularly in the production of pesticide intermediates where 3-methylpyridine is chlorinated to 2-chloro-5-methylpyridine and further processed to yield the target chloromethyl derivatives [7].

Pyridine Carboxylic Acids

Pyridine carboxylic acid isomers serve as essential precursor compounds in alternative synthetic pathways, offering complementary approaches to traditional direct chlorination methods. The three primary isomers - picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) - each provide unique synthetic opportunities based on their distinct electronic and steric properties [8] [9] [10].

Nicotinic acid demonstrates particular significance as a commercially important intermediate, functioning as a precursor to vitamin B3 and serving as a valuable building block in pharmaceutical synthesis [9]. The oxidation pathways leading to pyridine carboxylic acids typically involve liquid phase reactions utilizing nitric acid and sulfuric acid at temperatures ranging from 75°C to 300°C, achieving yields up to 77% [9].

The synthetic utility of pyridine carboxylic acids extends beyond simple oxidation reactions, encompassing diverse functionalization strategies including enzyme inhibitor development and pharmaceutical applications [8]. Recent patent literature reveals extensive research into pyridine carboxylic acid derivatives as potent enzyme inhibitors with nanomolar activity against various biological targets [8].

Industrial production methods for pyridine carboxylic acids have evolved from traditional liquid phase oxidation to more sophisticated processes including vapor phase reactions, electrochemical oxidation, and biological oxidation approaches [9]. These methodologies provide reliable access to high-purity carboxylic acid intermediates suitable for subsequent chlorination and functionalization reactions.

Classical Synthesis Routes

Direct Chlorination Methods

Direct chlorination using molecular chlorine represents the foundational methodology for synthesizing chlorinated pyridine derivatives, with historical precedence dating back over a century [11] [12] [13]. The reaction of pyridine with chlorine gas proceeds through electrophilic aromatic substitution, typically favoring substitution at the 2- and 6-positions due to the electron-deficient nature of the pyridine ring [13] [14].

Thermal chlorination processes operate at temperatures above 250°C, with optimal selectivity achieved in the range of 270°C to 400°C [12] [6]. At 270°C, 2-chloropyridine formation predominates with good yields, while higher temperatures around 400°C promote the formation of polychlorinated products including 2,6-dichloropyridine [12] [13]. The temperature-dependent selectivity reflects the kinetic versus thermodynamic control of the substitution process [6].

Vapor phase chlorination methodologies utilize specialized reactor designs to ensure proper mixing of chlorine gas with pyridine substrates while maintaining precise temperature control [6] [15]. The use of inert diluents such as nitrogen, steam, or organic solvents like carbon tetrachloride helps moderate the highly exothermic chlorination reaction and prevents uncontrolled polymerization [6].

Industrial implementations of direct chlorination require sophisticated safety protocols due to the corrosive nature of chlorine gas and the potential for hazardous byproduct formation [16]. The development of continuous chlorination processes has enhanced both safety and efficiency, enabling large-scale production of chlorinated pyridine intermediates [15].

Halogenation of Methylpyridines

The halogenation of methylpyridines presents unique challenges related to competing reaction pathways involving both aromatic ring substitution and side chain halogenation [1] [4] [7]. The selectivity between these pathways depends critically on reaction conditions, including temperature, halogen concentration, and the presence of radical initiators [2] [5].

Partial chlorination of 3-methylpyridine under controlled conditions yields products containing both ring and side chain chlorination [1] [2]. The proportion of chlorine relative to substrate proves crucial, with at least 5 moles of chlorine per mole of 3-methylpyridine required for effective conversion to polychlorinated derivatives [2]. Higher chlorine ratios (10-20 moles per mole) enhance the formation of extensively chlorinated products [2].

The mechanism of methylpyridine halogenation involves radical chain processes initiated by thermal energy or chemical initiators [6]. Side chain chlorination proceeds through hydrogen abstraction followed by chlorine addition, while ring chlorination occurs via electrophilic substitution pathways [4] [5]. The competition between these mechanisms can be controlled through careful optimization of reaction parameters.

Temperature effects on halogenation selectivity demonstrate clear trends, with lower temperatures favoring ring substitution and higher temperatures promoting side chain halogenation [1] [7]. This temperature dependence enables synthetic chemists to tune the product distribution toward desired substitution patterns through precise thermal control [2].

Friedel-Crafts Reactions for Pyridine Functionalization

Friedel-Crafts reactions for pyridine functionalization face inherent limitations due to the electron-deficient nature of the pyridine ring, which renders it unreactive toward traditional electrophilic aromatic substitution conditions [17] [18]. The nitrogen atom's electron-withdrawing effect and Lewis basic character interfere with conventional Friedel-Crafts chemistry, necessitating alternative activation strategies [19] [20].

Recent developments in pyridine-oriented Friedel-Crafts chemistry have introduced novel approaches utilizing transannular activation methods [17]. These strategies involve temporary disruption of the pyridine's aromatic system to enable functionalization at otherwise unreactive positions [17] [19]. The resulting products demonstrate similar skeletal frameworks to marketed pharmaceuticals, highlighting the practical significance of these methodologies [17].

Lewis acid activation represents a viable approach for enhancing pyridine reactivity in Friedel-Crafts-type transformations [18]. Boron trifluoride complexation has proven particularly effective for activating pyridines toward nucleophilic addition reactions, though traditional electrophilic substitution remains challenging [18]. The formation of pyridine-BF3 complexes alters the electronic properties sufficiently to enable subsequent functionalization [18].

Alternative activation strategies include N-acylation protocols that convert pyridines to activated pyridinium salts susceptible to nucleophilic addition [18]. These methods circumvent the inherent unreactivity of pyridines in Friedel-Crafts chemistry while providing access to functionalized products through subsequent transformations [20].

Modern Synthetic Approaches

Catalytic Chlorination Processes

Modern catalytic chlorination processes represent a significant advancement in pyridine functionalization, offering enhanced selectivity and milder reaction conditions compared to traditional thermal methods [21] [22] [23]. Transition metal catalysis, particularly palladium-mediated C-H activation, has emerged as a powerful tool for achieving regioselective chlorination of pyridine derivatives [24].

Palladium-catalyzed chlorination protocols utilize directing groups to achieve site-selective functionalization [24]. The 2-pyridine group functions as an effective directing element, enabling highly efficient chlorination reactions with subsequent orthogonal C-H functionalization capabilities [24]. Optimal conditions typically involve palladium acetate (10 mol%) as catalyst, N-chlorosuccinimide as chlorine source, and para-toluenesulfonic acid as promoter in ethyl acetate solvent at 100°C [24].

Recent breakthroughs in meta-selective C-H functionalization have addressed the longstanding challenge of functionalizing the 3-position of pyridines [22] [23] [25]. These methodologies employ radical and ionic pathways through dearomatization-rearomatization sequences, enabling chlorination, bromination, iodination, and other functionalizations with high regioselectivity [23]. The catalyst-free nature of many of these processes enhances their practical applicability [23].

Mechanistic insights into catalytic chlorination reveal complex pathways involving C-H activation, oxidative addition, and reductive elimination steps [26] [25]. The electronic properties of pyridine substrates significantly influence the reaction course, with electron-deficient heterocycles generally favoring radical-mediated pathways over traditional electrophilic substitution mechanisms [27] [26].

Liquid Phase Chlorination Techniques

Liquid phase chlorination techniques offer significant advantages over gas-phase methods, including improved safety, enhanced controllability, and reduced corrosivity [28] [29]. The strategy of dissolving chlorine gas in organic solvents creates a liquid-liquid two-phase system that facilitates efficient chlorination while minimizing handling hazards associated with gaseous chlorine [28].

Microflow reactor systems have revolutionized liquid phase chlorination by enabling precise control over reaction parameters and enhanced mass transfer [28]. The chlorination of model substrates in microflow systems achieves conversions exceeding 98% with selectivities above 90% within residence times as short as 1.6 seconds [28]. These systems demonstrate excellent recyclability of solvents and maintaining activity over multiple reaction cycles [28].

Process intensification strategies in liquid phase chlorination focus on optimizing mixing efficiency and heat transfer [29]. Agitated vessel reactors with flat gas-liquid interfaces provide effective platforms for concurrent absorption and reaction, enabling detailed kinetic analysis of chlorination mechanisms [29]. The theoretical treatment of simultaneous absorption and reaction has advanced understanding of these complex heterogeneous systems [29].

Safety considerations in liquid phase chlorination emphasize the importance of maintaining gas phase compositions outside flammable ranges [16]. Inertization with nitrogen, carbon dioxide, or hydrogen chloride provides effective methods for preventing hazardous gas mixtures, though implementation requires careful monitoring of evolving chlorine concentrations [16] [30].

Selective Functionalization Strategies

Selective functionalization strategies for pyridines have undergone remarkable development, addressing the historical challenges associated with the electron-deficient nature of the pyridine ring [31] [26] [25]. Modern approaches encompass diverse methodologies including temporary dearomatization, directing group strategies, and novel activation modes [22] [32].

The dearomatization-rearomatization strategy represents a paradigm shift in pyridine functionalization, enabling access to otherwise unreactive positions through controlled disruption and restoration of aromaticity [23] [32]. This approach facilitates meta-selective functionalization via oxazino pyridine intermediates, with reaction selectivity controlled by pH conditions [32]. Under basic conditions, meta-functionalization predominates, while acidic conditions favor para-selective transformations [32].

Regioselective C-H functionalization methodologies have expanded significantly, incorporating both radical and ionic pathways for achieving site-selective transformations [27] [26]. The development of ligand-controlled reactions enables precise control over regioselectivity, with different metal complexes directing functionalization to specific positions [31]. These advances have particular relevance for late-stage modification of pharmaceutical compounds [27] [26].

Contemporary synthetic methodologies emphasize operational simplicity and broad substrate scope [22] [25]. Catalyst-free protocols utilizing readily available reagents have gained prominence due to their practical advantages and environmental benefits [23]. The integration of these methods into pharmaceutical synthesis workflows demonstrates their maturity and commercial viability [27].

Industrial Production Methods

Scaled-up Synthesis Protocols

Industrial scale-up of chlorinated pyridine synthesis requires careful consideration of reactor design, heat management, and safety protocols [33] [34] [35]. Large-scale production typically employs continuous processes to maintain consistent product quality and minimize safety risks associated with batch operations [36] [37] [38].

Continuous flow synthesis technology has emerged as a preferred approach for industrial chlorinated pyridine production [37]. Multi-step procedures utilizing flow reactors demonstrate excellent reproducibility and temperature control, with potential for straightforward scale-up to industrial applications [37]. The integration of multiple reaction steps within flow systems enables efficient conversion of starting materials to target products while minimizing intermediate isolation requirements [37].

Reactor design considerations for scaled synthesis include specialized chlorination reactors that accommodate the corrosive nature of chlorinating agents [38]. These systems incorporate materials of construction resistant to chlorine attack and feature advanced process control systems for maintaining optimal reaction conditions [6] [38]. The use of heat exchange systems prevents thermal runaway reactions while ensuring adequate reaction rates [34].

Solvent-free protocols offer significant advantages for large-scale synthesis, eliminating solvent recovery requirements and reducing environmental impact [34]. Sealed reactor systems operating at elevated temperatures enable efficient chlorination using stoichiometric or substoichiometric quantities of reagents, achieving high yields with simplified work-up procedures [34]. These methods prove particularly suitable for multi-gram to kilogram scale preparations [34].

Process Optimization and Yield Enhancement

Process optimization for chlorinated pyridine synthesis focuses on maximizing conversion efficiency while minimizing byproduct formation and operational costs [28] [39] [40]. Systematic evaluation of reaction parameters including temperature, pressure, residence time, and catalyst loading enables identification of optimal operating conditions [41] [42].

Catalyst selection and loading optimization significantly impact both reaction efficiency and economic viability [24] [40]. Palladium-based catalysts demonstrate excellent activity for C-H chlorination reactions, with optimal loadings typically ranging from 5-10 mol% [24]. The choice of supporting ligands and additives can dramatically influence both activity and selectivity [25] [40].

Temperature and pressure control systems play crucial roles in maintaining optimal reaction conditions throughout scaled operations [28] [41]. Advanced process control algorithms monitor reaction progress and adjust parameters in real-time to maintain target conversion and selectivity [40]. The implementation of statistical process control methods ensures consistent product quality across production campaigns [41].

Solvent effects on reaction efficiency have been extensively studied, with dimethylformamide consistently demonstrating superior performance for many chlorination reactions [43] [44]. The choice of reaction medium influences both reaction rate and product selectivity, requiring careful optimization for each specific synthetic transformation [28] [29]. Solvent recovery and recycling systems enhance process economics while reducing environmental impact [28].

Quality Control and Purity Standards

Quality control protocols for industrial chlorinated pyridine production encompass comprehensive analytical testing to ensure product specifications meet pharmaceutical and agrochemical standards [39] [45] [40]. Analytical methods including high-performance liquid chromatography, gas chromatography, and mass spectrometry provide quantitative assessment of purity and impurity profiles [46] [47].

Purity specifications for chlorinated pyridine intermediates typically require minimum purities exceeding 95% for research applications and 99% for pharmaceutical use [45] [46]. The identification and quantification of impurities demands sophisticated analytical capabilities, as trace contaminants can significantly impact downstream applications [39] [47]. Impurity profiling includes assessment of starting material residues, reaction byproducts, and degradation products [46].

Quality assurance protocols implement systematic approaches to ensure consistent product quality throughout production processes [40] [41]. Standard operating procedures define critical process parameters, acceptable operating ranges, and response protocols for deviations [41]. Documentation systems maintain comprehensive records of process conditions, analytical results, and quality decisions [40].